Fosnetupitant

Vue d'ensemble

Description

Le Fosnetupitant est un médicament principalement utilisé pour le traitement des nausées et vomissements induits par la chimiothérapie. Il est un prod médicament du netupitant et est souvent utilisé en association avec le chlorhydrate de palonosétron. Le composé est formulé sous forme de sel de chlorhydrate de chlorure de this compound pour administration intraveineuse . Le this compound a été approuvé par la Food and Drug Administration américaine en 2018 et est également approuvé pour un usage médical dans l'Union européenne et au Canada .

Mécanisme D'action

Target of Action

Fosnetupitant primarily targets the neurokinin-1 (NK1) receptors . These receptors are found in the nervous system and play a crucial role in transmitting signals related to pain, inflammation, and stress .

Mode of Action

This compound is a prodrug of netupitant . This means it is converted into the active substance, netupitant, in the body . Netupitant works by blocking the NK1 receptors . This blocking action prevents the binding of substance P, a neurotransmitter involved in pain transmission and the vomiting reflex, to the NK1 receptors . This interaction results in the prevention of chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the NK1 receptors and substance P . By blocking the NK1 receptors, this compound inhibits the binding of substance P, thereby disrupting the signal transmission related to pain and vomiting . This disruption helps prevent CINV .

Pharmacokinetics

This compound exhibits a multi-exponential elimination pattern from the body, with an apparent elimination half-life in cancer patients of 80 ± 29 hours . This long half-life allows for sustained action against CINV .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of CINV . By blocking the NK1 receptors, this compound inhibits the action of substance P, thereby preventing the transmission of signals that trigger nausea and vomiting . This results in improved quality of life for patients undergoing chemotherapy .

Action Environment

This compound is particularly effective in preventing CINV in patients receiving highly or moderately emetogenic chemotherapies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Fosnetupitant est synthétisé par une série de réactions chimiques à partir du netupitant. La synthèse implique la phosphorylation du netupitant pour produire le this compound. Les conditions de réaction impliquent généralement l'utilisation d'agents phosphorylants dans des conditions de température et de pH contrôlées pour garantir la stabilité et la pureté du produit final .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des réacteurs chimiques à grande échelle où les conditions de réaction sont méticuleusement contrôlées. Le processus comprend des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous sa forme pure. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et l'efficacité du médicament .

Analyse Des Réactions Chimiques

Types de réactions : Le Fosnetupitant subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire lorsque des groupes fonctionnels dans le this compound sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déphosphorylés .

4. Applications de la recherche scientifique

Le this compound présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions de phosphorylation et les mécanismes d'activation des prod médicaments.

Biologie : Étudié pour ses interactions avec les récepteurs de la neurokinine-1 et son rôle dans la modulation des voies biologiques.

Médecine : Largement utilisé dans les essais cliniques pour évaluer son efficacité dans la prévention des nausées et vomissements induits par la chimiothérapie.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de formulations antiémétiques.

5. Mécanisme d'action

Le this compound exerce ses effets en agissant comme un antagoniste sélectif des récepteurs de la neurokinine-1. Après l'administration, le this compound est converti en sa forme active, le netupitant, qui se lie aux récepteurs de la neurokinine-1 dans le cerveau. Cette liaison inhibe l'action de la substance P, un neuropeptide impliqué dans la réponse émétique, empêchant ainsi les nausées et les vomissements associées à la chimiothérapie .

Composés similaires :

Fosaprépitant : Un autre antagoniste des récepteurs de la neurokinine-1 utilisé pour des indications similaires.

Aprépitant : Un antagoniste oral des récepteurs de la neurokinine-1 ayant des propriétés antiémétiques.

Rolapitant : Un antagoniste à action prolongée des récepteurs de la neurokinine-1 utilisé dans la prévention des nausées et vomissements induits par la chimiothérapie.

Comparaison : Le this compound est unique dans sa formulation en tant que prod médicament du netupitant, ce qui permet une administration intraveineuse. Cela représente un avantage dans les milieux cliniques où une apparition rapide de l'action est requise. Comparé au fosaprépitant et à l'aprépitant, le this compound a une durée d'action plus longue et une incidence plus faible de réactions au site d'injection .

Applications De Recherche Scientifique

Fosnetupitant has several scientific research applications, including:

Chemistry: Used as a model compound to study phosphorylation reactions and prodrug activation mechanisms.

Biology: Investigated for its interactions with neurokinin-1 receptors and its role in modulating biological pathways.

Medicine: Extensively used in clinical trials to evaluate its efficacy in preventing chemotherapy-induced nausea and vomiting.

Industry: Employed in the pharmaceutical industry for the development of antiemetic formulations.

Comparaison Avec Des Composés Similaires

Fosaprepitant: Another neurokinin-1 receptor antagonist used for similar indications.

Aprepitant: An oral neurokinin-1 receptor antagonist with antiemetic properties.

Rolapitant: A long-acting neurokinin-1 receptor antagonist used in the prevention of chemotherapy-induced nausea and vomiting.

Comparison: Fosnetupitant is unique in its formulation as a prodrug of netupitant, allowing for intravenous administration. This provides an advantage in clinical settings where rapid onset of action is required. Compared to fosaprepitant and aprepitant, this compound has a longer duration of action and a lower incidence of injection site reactions .

Propriétés

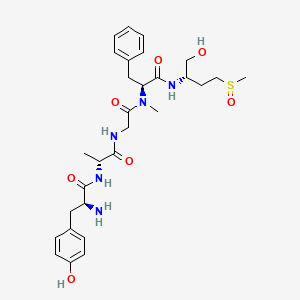

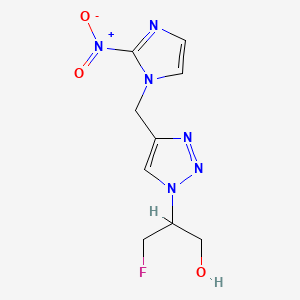

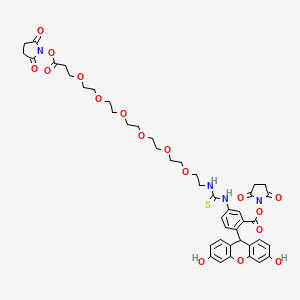

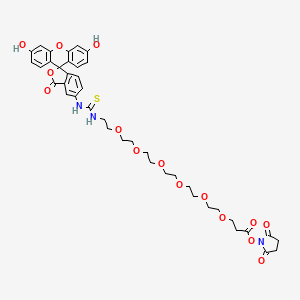

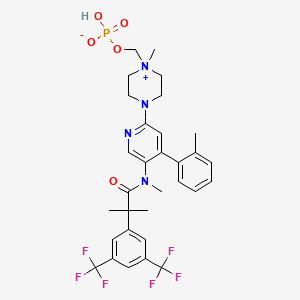

IUPAC Name |

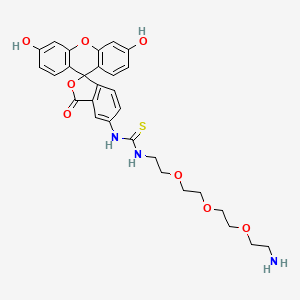

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIYEEMJNBKMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35F6N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027641 | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The fosnetupitant in this drug combination is a selective P/neurokinin-1 (NK-1) receptor antagonist. [Netupitant], the active moiety of fosnetupitant, is a selective neurokinin 1 (NK1) receptor antagonist with antiemetic activity. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP), which results in the prevention of chemotherapy-induced nausea and vomiting (CINV). Substance P is found in neurons of vagal afferent fibers innervating the brain-stem nucleus tractus solitarii and the area postrema, which contains the chemoreceptor trigger zone (CTZ), and may be present at high levels in response to chemotherapy. The NK-receptor is a G-protein receptor coupled to the inositol phosphate signal-transduction pathway and is found in both the nucleus tractus solitarii and the area postrema. Netupitant demonstrated 92.5% NK1 receptor occupancy at 6 hours, with 76% occupancy at 96 hours. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1703748-89-3 | |

| Record name | Fosnetupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703748893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosnetupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14019 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosnetupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSNETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T672P80L2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of fosnetupitant?

A1: this compound is a water-soluble N-phosphoryloxymethyl prodrug of netupitant. [] After administration, it is rapidly converted to netupitant, which acts as a highly selective and potent antagonist of the neurokinin-1 (NK1) receptor. [, , , , ]

Q2: How does NK1 receptor antagonism contribute to the antiemetic effects of this compound?

A2: The NK1 receptor, primarily bound by the neurotransmitter Substance P, plays a key role in the vomiting reflex. By blocking NK1 receptors, netupitant disrupts Substance P signaling, effectively preventing both acute and delayed nausea and vomiting. [, , , , ]

Q3: Is this compound typically used alone for chemotherapy-induced nausea and vomiting (CINV) prevention?

A3: this compound is most effective when used as part of a combination antiemetic regimen. It is commonly administered alongside a 5-HT3 receptor antagonist, such as palonosetron, and dexamethasone. [, , , , , , , ] This triple combination therapy targets multiple pathways involved in CINV, providing broader and more effective symptom control.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, they consistently highlight its role as a prodrug of netupitant. [, , ] To accurately determine these values, referring to comprehensive chemical databases or the drug's full monograph would be necessary.

Q5: What is known about the stability of this compound in intravenous solutions?

A5: Research indicates that this compound demonstrates good stability in intravenous solutions, a key factor contributing to its development as an intravenous formulation. [, , ] This stability allows for easier handling and administration compared to other intravenous NK1 receptor antagonists that may require specific excipients or complex formulations to maintain solubility.

Q6: Does this compound exhibit any catalytic properties?

A6: The research focuses on the antiemetic properties of this compound stemming from its NK1 receptor antagonism. There is no mention of any catalytic properties associated with this compound. [1-20] The primary focus of the provided research is its application as an antiemetic agent in managing CINV.

Q7: Have computational chemistry techniques been employed in this compound research?

A7: While the provided abstracts do not delve into the specifics of computational chemistry techniques used in this compound research, they highlight the development of this compound as a water-soluble prodrug of netupitant. [, ] It's highly likely that computational methods played a role in designing this compound to achieve desired pharmacological properties such as improved water solubility and conversion to the active netupitant.

Q8: How does the structure of this compound contribute to its improved properties over netupitant for intravenous administration?

A8: this compound is specifically designed as a water-soluble prodrug of netupitant. [] While the exact structural modifications are not elaborated on in the abstracts, it can be inferred that the addition of a phosphoryloxymethyl group enhances its water solubility. [, ] This improved solubility allows for the formulation of this compound without the need for excipients that could potentially cause hypersensitivity or infusion-site reactions, a common problem with other intravenous NK1 receptor antagonists. [, ]

Q9: What are the advantages of the this compound formulation in intravenous (IV) NEPA?

A9: The this compound solution in IV NEPA is specifically designed to address the drawbacks associated with other IV NK1 receptor antagonists. It does not contain allergenic excipients, surfactants, emulsifiers, or solubility enhancers, which are often associated with hypersensitivity and infusion-site reactions. [, , ] This results in a favorable safety profile, as demonstrated in clinical trials where IV NEPA showed no associated hypersensitivity or injection-site reactions. [, ]

Q10: How is this compound metabolized in the body?

A10: While specific metabolic pathways are not detailed in the abstracts, it is stated that this compound is rapidly converted to netupitant after administration. [, ] This conversion is essential for its pharmacological activity as netupitant acts as the NK1 receptor antagonist. [, , , , ]

Q11: How does the pharmacokinetic profile of this compound compare to other NK1 receptor antagonists?

A11: this compound exhibits a long half-life of approximately 70 hours, contributing to its sustained antiemetic effect. [, ] This prolonged duration of action allows for a single-dose administration of IV NEPA to provide up to 5 days of CINV prevention. [, , , , ]

Q12: What is the evidence supporting the efficacy of this compound in preventing CINV?

A12: Numerous clinical trials, including Phase III studies, have demonstrated the efficacy of this compound in combination with palonosetron and dexamethasone for the prevention of CINV. [, , , , , , , ] These studies consistently report high complete response rates (no emesis and no rescue medication) in both the acute and delayed phases of CINV, confirming its effectiveness in a clinical setting.

Q13: What is the overall safety profile of this compound?

A13: Clinical trials indicate that this compound, when used as part of the IV NEPA formulation, exhibits a favorable safety profile. [, , , , , ] Notably, it has a low risk of injection-site reactions and hypersensitivity, unlike some other intravenous NK1 receptor antagonists. [, , , ] The most common adverse events associated with IV NEPA are generally mild to moderate and similar to those observed with oral NEPA, including headache and constipation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.